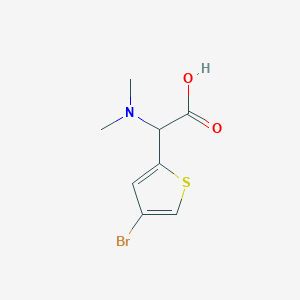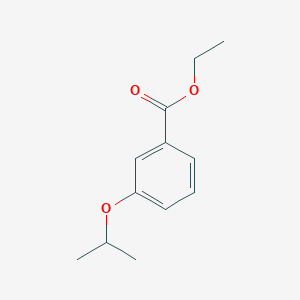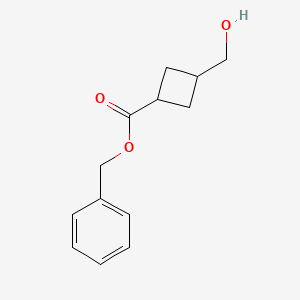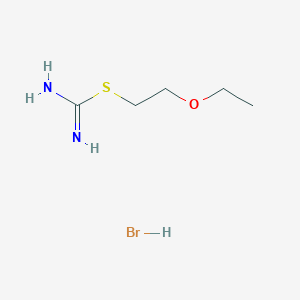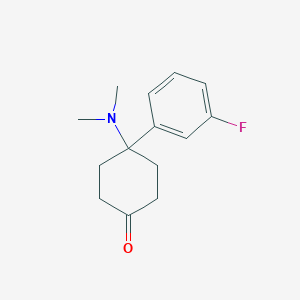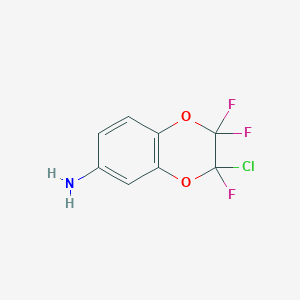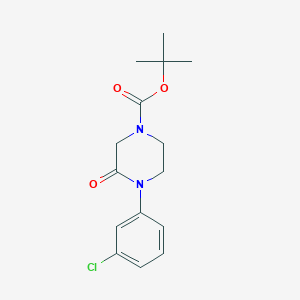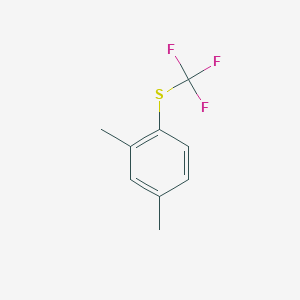
2,4-Dimethyl(trifluoromethylthio)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dimethyl(trifluoromethylthio)benzene is a versatile chemical compound known for its unique properties and applications in various scientific fields. The compound features a benzene ring substituted with two methyl groups and a trifluoromethylthio group, making it an interesting subject for research in organic chemistry and material science.
准备方法
One common method is radical trifluoromethylation, which involves the generation of trifluoromethyl radicals that react with the benzene ring . This process can be carried out under various conditions, often using reagents such as trifluoromethyl sulfonium salts or trifluoromethyl iodide in the presence of radical initiators .
Industrial production methods may involve more scalable approaches, such as continuous flow chemistry, to ensure consistent quality and yield of the compound. These methods often optimize reaction conditions, including temperature, pressure, and the use of catalysts, to enhance efficiency and reduce costs .
化学反应分析
2,4-Dimethyl(trifluoromethylthio)benzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the trifluoromethylthio group to a trifluoromethyl group or other derivatives.
Substitution: The methyl groups on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
2,4-Dimethyl(trifluoromethylthio)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique properties make it useful in the development of new biochemical probes and drug candidates.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism by which 2,4-Dimethyl(trifluoromethylthio)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethylthio group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins . These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial outcomes .
相似化合物的比较
2,4-Dimethyl(trifluoromethylthio)benzene can be compared with other trifluoromethyl-substituted benzene derivatives, such as:
2,4-Dimethyl(trifluoromethyl)benzene: Lacks the sulfur atom, resulting in different reactivity and properties.
2,4-Dimethyl(thiomethyl)benzene: Contains a thiomethyl group instead of a trifluoromethylthio group, affecting its chemical behavior and applications.
2,4-Dimethyl(trifluoromethylsulfonyl)benzene:
The uniqueness of this compound lies in its trifluoromethylthio group, which imparts distinct chemical and physical properties that are valuable in various research and industrial contexts .
属性
IUPAC Name |
2,4-dimethyl-1-(trifluoromethylsulfanyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3S/c1-6-3-4-8(7(2)5-6)13-9(10,11)12/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJDBHQFTWQXES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(1S,2S)-2-Aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B6327360.png)
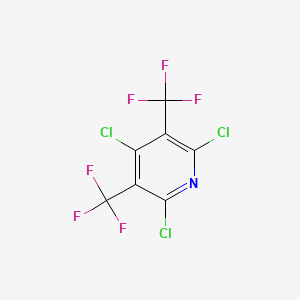
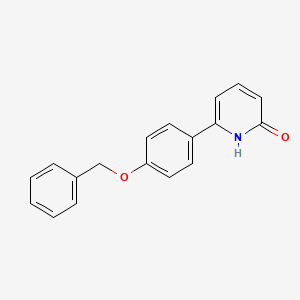
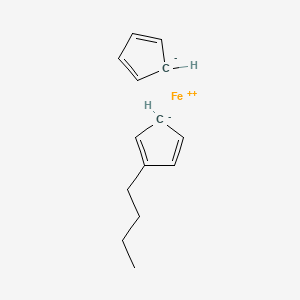
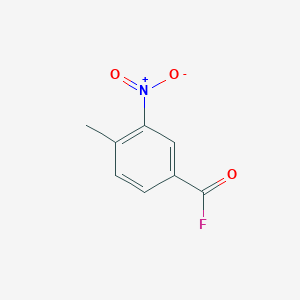
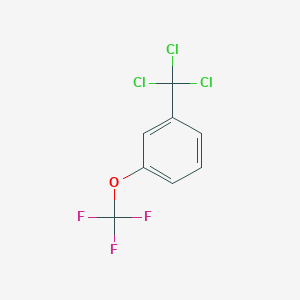
![tert-Butyl (1S,2R,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6327393.png)
